PfGSK3/PfPK6-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PfGSK3/PfPK6-IN-1 is a potent inhibitor of plasmodial kinases, specifically targeting Plasmodium falciparum glycogen synthase kinase 3 (PfGSK3) and Plasmodium falciparum protein kinase 6 (PfPK6). This compound has shown significant activity against blood stage parasites, making it a promising candidate for antimalarial drug development .
准备方法
The synthesis of PfGSK3/PfPK6-IN-1 involves the preparation of 2,4,5-trisubstituted pyrimidines. The synthetic route typically includes the following steps :
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Substitution Reactions: The core is then subjected to substitution reactions to introduce various functional groups at the 2, 4, and 5 positions.
Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
PfGSK3/PfPK6-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine core.
Substitution: Substitution reactions are common, especially for introducing different substituents at the 2, 4, and 5 positions of the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
科学研究应用
PfGSK3/PfPK6-IN-1 has several scientific research applications, including:
作用机制
PfGSK3/PfPK6-IN-1 exerts its effects by inhibiting the activity of PfGSK3 and PfPK6. These kinases play crucial roles in the life cycle of Plasmodium falciparum, particularly in the asexual blood stage. By inhibiting these kinases, the compound disrupts the parasite’s ability to replicate and survive within red blood cells .
相似化合物的比较
PfGSK3/PfPK6-IN-1 is unique due to its dual inhibition of both PfGSK3 and PfPK6. Similar compounds include other 2,4,5-trisubstituted pyrimidines that have been identified as potent inhibitors of plasmodial kinases . Some of these compounds include:
IKK16: Another dual inhibitor of PfGSK3 and PfPK6 with similar antiplasmodial activity.
Compound 23d: A potent inhibitor with IC50 values of 172 nM for PfGSK3 and 11 nM for PfPK6.
Compound 23e: The compound with the highest potency, having IC50 values of 97 nM for PfGSK3 and 8 nM for PfPK6.
These compounds share structural similarities but differ in their potency and selectivity profiles.
属性
分子式 |
C22H23Cl2N5O2S |
---|---|
分子量 |
492.4 g/mol |
IUPAC 名称 |
4-[[5-chloro-4-(5-chlorothiophen-2-yl)pyrimidin-2-yl]amino]-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C22H23Cl2N5O2S/c23-17-14-26-22(28-20(17)18-6-7-19(24)32-18)27-16-4-2-15(3-5-16)21(30)25-8-1-9-29-10-12-31-13-11-29/h2-7,14H,1,8-13H2,(H,25,30)(H,26,27,28) |
InChI 键 |
FCGZLWCVWFYUTA-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)NC3=NC=C(C(=N3)C4=CC=C(S4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。